
Praseodymium(III)hexafluoroacetylacetonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Praseodymium(III)hexafluoroacetylacetonate is a coordination compound with the chemical formula Pr(C_5HF_6O_2)_3. It is a praseodymium complex with hexafluoroacetylacetonate ligands. This compound is known for its unique properties and applications in various fields, including materials science and catalysis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Praseodymium(III)hexafluoroacetylacetonate can be synthesized through the reaction of praseodymium chloride with hexafluoroacetylacetone in the presence of a base. The reaction typically occurs in an organic solvent such as ethanol or acetone. The product is then purified through recrystallization .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in bulk quantities for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: Praseodymium(III)hexafluoroacetylacetonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state praseodymium complexes.
Reduction: It can be reduced to lower oxidation state praseodymium complexes.
Substitution: The hexafluoroacetylacetonate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of other diketones or phosphine ligands.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield praseodymium(IV) complexes, while reduction may produce praseodymium(II) complexes .
Wissenschaftliche Forschungsanwendungen
Praseodymium(III)hexafluoroacetylacetonate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Praseodymium(III)hexafluoroacetylacetonate involves its interaction with molecular targets through coordination chemistry. The hexafluoroacetylacetonate ligands stabilize the praseodymium ion, allowing it to participate in various chemical reactions. The compound’s effects are mediated through its ability to form stable complexes with other molecules, influencing their reactivity and properties .
Vergleich Mit ähnlichen Verbindungen
Praseodymium(III)hexafluoroacetylacetonate can be compared with other similar compounds, such as:
Praseodymium(III)acetylacetonate: Similar in structure but with acetylacetonate ligands instead of hexafluoroacetylacetonate.
Praseodymium(III)chloride: A simpler praseodymium compound with chloride ligands.
Praseodymium(III)nitrate: Another praseodymium compound with nitrate ligands.
Uniqueness: this compound is unique due to the presence of hexafluoroacetylacetonate ligands, which impart distinct chemical and physical properties. These ligands enhance the compound’s stability and solubility in organic solvents, making it particularly useful in various applications .
Eigenschaften
Molekularformel |
C15H3F18O6Pr |
|---|---|
Molekulargewicht |
762.06 g/mol |
IUPAC-Name |
1,1,1,5,5,5-hexafluoropentane-2,4-dione;praseodymium(3+) |
InChI |
InChI=1S/3C5HF6O2.Pr/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1H;/q3*-1;+3 |
InChI-Schlüssel |
SKKOUYOCVZQSKB-UHFFFAOYSA-N |
Kanonische SMILES |
[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Pr+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Benzyl-2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13111223.png)
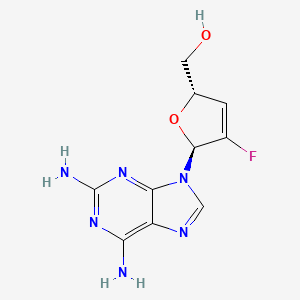
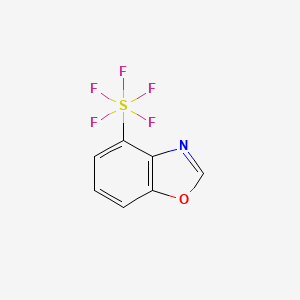
![tert-butyl2,3,3a,4-tetrahydro-1H-pyrrolo[3,4-c]quinoline-5(9bH)-carboxylate](/img/structure/B13111236.png)
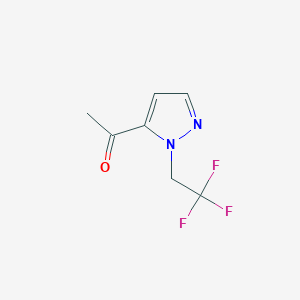
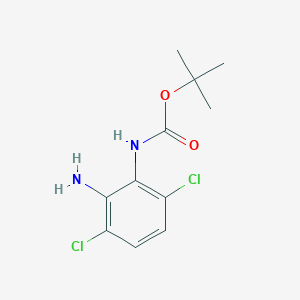
![6,7-Dimethylpyrazino[2,3-c]pyridazine](/img/structure/B13111265.png)
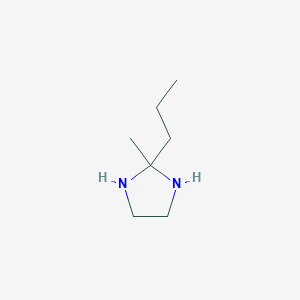
![2-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13111271.png)
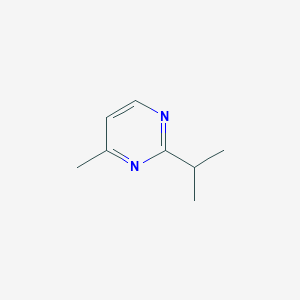
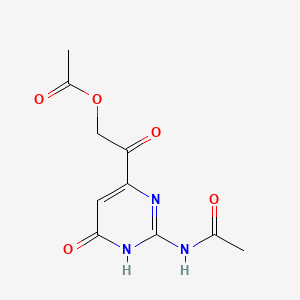
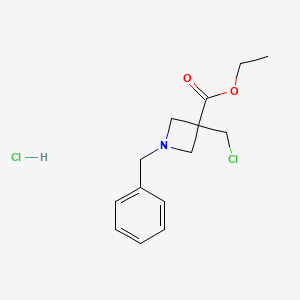
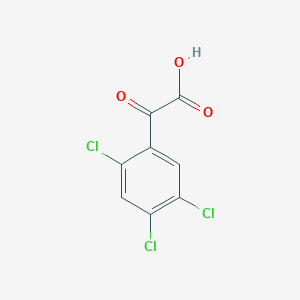
![Ethyl 2-(1-acetyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B13111317.png)
